molecular formula C14H26N4 B6285389 6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine CAS No. 1067679-52-0

6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine

Cat. No.: B6285389
CAS No.: 1067679-52-0
M. Wt: 250.4
InChI Key:
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Description

6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine is a synthetic organic compound with a pyrimidine core This compound is characterized by the presence of ethyl and bis(2-methylpropyl) groups attached to the nitrogen atoms at positions 2 and 4 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the alkylation of pyrimidine derivatives with ethyl and bis(2-methylpropyl) groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrimidine ring, followed by the addition of alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods utilize microreactors and catalysts to facilitate the reactions under controlled conditions, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the bis(2-methylpropyl) groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine: Lacks the ethyl group at position 6.

    6-methyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine: Contains a methyl group instead of an ethyl group at position 6.

Uniqueness

6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine is unique due to the presence of the ethyl group at position 6, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine involves the reaction of 2,4-diaminopyrimidine with 2-methylpropylamine and ethyl iodide.", "Starting Materials": [ "2,4-diaminopyrimidine", "2-methylpropylamine", "ethyl iodide" ], "Reaction": [ "Step 1: 2,4-diaminopyrimidine is dissolved in anhydrous ethanol.", "Step 2: 2-methylpropylamine is added to the solution and the mixture is stirred at room temperature for 1 hour.", "Step 3: Ethyl iodide is added dropwise to the reaction mixture and the reaction is allowed to proceed for 24 hours at room temperature.", "Step 4: The reaction mixture is filtered and the solid product is washed with ethanol and dried under vacuum.", "Step 5: The resulting product is recrystallized from ethanol to obtain pure 6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine." ] }

CAS No.

1067679-52-0

Molecular Formula

C14H26N4

Molecular Weight

250.4

Purity

95

Origin of Product

United States

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